Stereochemical Differentiation: (2S,3S) Enantiomer vs. the Active (2S,3R) Enantiomer (CA-170)
This compound is the less active enantiomer of PD-1-IN-1 (CA-170). While the precise IC50 values are not publicly available in peer-reviewed literature, the compound is consistently identified across multiple reputable vendor and database sources as possessing significantly reduced activity compared to its more active counterpart . This differential activity is attributed to the specific stereochemistry at the hydroxyethyl (1S) and hydroxybutanoic acid (2S,3S) chiral centers, which differ from the (1R) and (2S,3R) configuration of the active CA-170 molecule [1]. This makes the compound an essential tool for establishing stereospecificity in mechanism-of-action studies and for use as a matched-pair control [2].
| Evidence Dimension | Functional Activity (PD-1/PD-L1 and VISTA Pathway Rescue) |
|---|---|
| Target Compound Data | Qualitatively described as the 'less active enantiomer' . |
| Comparator Or Baseline | PD-1-IN-1 (CA-170), the active enantiomer, which exhibits potent rescue of T-cell proliferation and effector functions [1]. |
| Quantified Difference | Activity is significantly reduced; not quantitatively specified. |
| Conditions | In vitro T-cell functional rescue assays (specific assay details not provided for the less active enantiomer). |
Why This Matters
Procurement of this specific enantiomer is essential for any research group requiring a stereochemically-defined, less-active control compound to validate the target engagement and functional outcomes observed with the active enantiomer CA-170.
- [1] Sasikumar, P. G., et al. (2021). PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy. Communications Biology, 4, 699. View Source
- [2] PubChem. (2024). (2S,3S)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid. PubChem Compound Summary for CID 171342207. View Source
